molecular formula C12H19BrN2 B13537698 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline

Katalognummer: B13537698
Molekulargewicht: 271.20 g/mol
InChI-Schlüssel: XDQLLWKAORNUKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, along with an ethyl(propyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the ethyl(propyl)amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromoaniline: Lacks the ethyl(propyl)amino group, making it less versatile in certain applications.

    3-Bromoaniline: Similar structure but without the additional alkyl groups, leading to different reactivity and applications.

    N-Ethyl-N-propylaniline:

Uniqueness

3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the ethyl(propyl)amino group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Eigenschaften

Molekularformel

C12H19BrN2

Molekulargewicht

271.20 g/mol

IUPAC-Name

3-bromo-2-[[ethyl(propyl)amino]methyl]aniline

InChI

InChI=1S/C12H19BrN2/c1-3-8-15(4-2)9-10-11(13)6-5-7-12(10)14/h5-7H,3-4,8-9,14H2,1-2H3

InChI-Schlüssel

XDQLLWKAORNUKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CC)CC1=C(C=CC=C1Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.